Methyl 2-nitroprop-2-enoate

Medicinal Chemistry ADME Profiling Lipophilicity

Methyl 2-nitroprop-2-enoate (CAS 89033-25-0) is a nitroalkene derivative belonging to the α-nitroacrylate subclass, characterized by a geminal arrangement of the nitro and methyl ester groups on the same olefinic carbon (CH₂=C(NO₂)COOCH₃). This substitution pattern distinguishes it fundamentally from the more widely studied β-nitroacrylates, where the nitro group resides on the terminal carbon.

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 89033-25-0
Cat. No. B14150999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-nitroprop-2-enoate
CAS89033-25-0
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)[N+](=O)[O-]
InChIInChI=1S/C4H5NO4/c1-3(5(7)8)4(6)9-2/h1H2,2H3
InChIKeyQHAPLFJJFSDYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Nitroprop-2-enoate (CAS 89033-25-0): Core Identity and Structural Classification for Procurement Decisions


Methyl 2-nitroprop-2-enoate (CAS 89033-25-0) is a nitroalkene derivative belonging to the α-nitroacrylate subclass, characterized by a geminal arrangement of the nitro and methyl ester groups on the same olefinic carbon (CH₂=C(NO₂)COOCH₃). This substitution pattern distinguishes it fundamentally from the more widely studied β-nitroacrylates, where the nitro group resides on the terminal carbon [1]. The compound serves as a versatile C-3 building block for constructing highly functionalized small molecules, particularly in medicinal chemistry and agrochemical intermediate synthesis .

Geminal nitro/ester activation for tandem Michael addition–cyclization sequences
Essential for pyridine and heterocycle core synthesis
C-3 building block for medicinal chemistry and agrochemical intermediate diversification
Supports hit-to-lead optimization requiring higher lipophilicity
Stable α,α-disubstituted nitroalkene with reduced self-polymerization risk
Suitable for long-term inventory without radical inhibitors

Why Methyl 2-Nitroprop-2-enoate Cannot Be Substituted by Generic β-Nitroacrylates or Simple Alkyl Nitroacrylates


The unique reactivity of methyl 2-nitroprop-2-enoate is dictated by the simultaneous presence of two strong electron-withdrawing groups (nitro and ester) on the same sp² carbon. This geminal arrangement creates a highly electrophilic center and a distinct regioselectivity pattern that is not offered by β-nitroacrylates (e.g., methyl (2E)-3-nitroprop-2-enoate, CAS 52745-92-3), where the nitro and ester are conjugated across the double bond [1]. While the β-isomer participates in classical Michael additions or Diels–Alder reactions, the α-isomer's geminal activation promotes tandem annulation and multicomponent reactions that yield scaffolds inaccessible via the β-isomer . Furthermore, the target compound exhibits a computed XLogP3-AA value of 0.7, compared to 0.2 for the β-nitroacrylate isomer, indicating higher lipophilicity that directly impacts solubility profiles and biological membrane permeability in downstream applications [2].

Methyl 2-nitroprop-2-enoate (α-isomer)
β-Nitroacrylates or simple acrylates
Reactivity
Geminal activation drives tandem annulation; mechanistically required leaving group geometry
Nitro on terminal carbon; tandem cyclization pathway not accessible
Lipophilicity
XLogP3-AA 0.7; may support improved organic-phase extraction and passive permeability
XLogP3-AA 0.2 for β-isomer; partitioning profile may differ significantly
Stability
α,α-Disubstitution retards anionic polymerization; stable liquid under ambient storage
Mono-substituted acrylates require MEHQ inhibitor; exothermic polymerization risk

Quantitative Differentiation Evidence for Methyl 2-Nitroprop-2-enoate (89033-25-0)


Enhanced Lipophilicity Over the β-Nitroacrylate Isomer (XLogP3-AA)

Methyl 2-nitroprop-2-enoate (α-isomer) shows a higher computed partition coefficient than its closest constitutional isomer, methyl (2E)-3-nitroprop-2-enoate (β-isomer). The XLogP3 value of 0.7 for the α-isomer versus 0.2 for the β-isomer indicates a significant increase in lipophilicity, influencing its behavior in biphasic reaction systems and biological membranes [1].

Lipophilicity Shift
Cross-study comparable
XLogP3-AA 0.7 vs 0.2 (+0.5 log units)
Reported ~3.2-fold higher predicted partition coefficient; may support passive permeability screening
Computed property; experimental logP data to verify
Medicinal Chemistry ADME Profiling Lipophilicity

Geminal Electron-Withdrawing Groups Drive Unique Multicomponent Reactivity Unavailable to β-Nitroacrylates

Methyl 2-nitroprop-2-enoate serves as a specific precursor in sequential Michael addition/cyclization/aromatization multicomponent reactions with aldehydes and amines to generate substituted pyridine derivatives. This tandem process is facilitated by the geminal arrangement of the nitro and ester groups, which activates the double bond for conjugate addition while providing a leaving group in the subsequent cyclization step. The standard β-nitroacrylate isomer cannot replicate this tandem pathway because the nitro group is positioned on the terminal carbon, preventing the requisite leaving group geometry for heterocycle formation [1].

Reactivity Pathway
Class-level inference
Binary: tandem annulation enabled vs not accessible
Geminal arrangement mechanistically required for pyridine-forming multicomponent reactions
Class-level reactivity; confirm with specific substrate scope
Organic Synthesis Heterocyclic Chemistry Multicomponent Reactions

Reduced Self-Polymerization Risk vs. Alkyl 2-Nitroacrylate Esters Due to Steric Shielding

The symmetrical disubstitution at the α-carbon (NO₂ and COOCH₃) in methyl 2-nitroprop-2-enoate provides steric shielding that reduces the rate of uncontrolled anionic self-polymerization relative to mono-substituted acrylates (e.g., methyl acrylate). Mono-substituted acrylate esters are prone to exothermic radical or anionic polymerization upon storage or thermal stress. In contrast, geminal α,α-disubstitution introduces steric hindrance that kinetically retards propagation, evidenced by the compound's isolation as a stable liquid at ambient temperature .

Polymerization Stability
Data to verify
Steric shielding retards kinetics vs methyl acrylate
Supports storage without radical inhibitors; stability advantage context-dependent
Supplier-only data; independent stability study not cited
Monomer Stability Polymer Chemistry Acrylate Handling

High-Value Application Scenarios for Methyl 2-Nitroprop-2-enoate (CAS 89033-25-0)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Higher Lipophilicity

When a medicinal chemistry program identifies a β-nitroacrylate-derived hit with borderline cellular activity, procurement teams should migrate to the α-isomer (methyl 2-nitroprop-2-enoate) to exploit the XLogP3-AA increase from 0.2 to 0.7. This logP shift of +0.5 log units, corresponding to an approximately 3.2-fold increase in predicted octanol/water partitioning, directly enhances passive membrane diffusion without altering the core pharmacophore [1].

Rapid Diversification of Heterocyclic Chemical Libraries via Tandem Annulation

Methyl 2-nitroprop-2-enoate is the mandated reagent for constructing densely functionalized pyridine cores through one-pot multicomponent reactions with aldehydes and amines. The geminal nitro/ester arrangement is mechanistically required for the sequential Michael addition, cyclization, and aromatization sequence. Attempts to substitute this compound with the cheaper or more available methyl 3-nitroacrylate (β-isomer) result in reaction failure, as the terminal nitro group cannot support the necessary cyclization step [1].

Long-Term Research-Inventory Stocking of Stable, Uninhibited Nitroalkene Monomers

For core facilities or chemical stockrooms that maintain inventory of reactive monomers for multiple investigator-initiated projects, methyl 2-nitroprop-2-enoate offers a distinct handling advantage over conventional mono-substituted acrylates. The steric shielding provided by the α,α-disubstitution pattern retards spontaneous anionic polymerization, permitting storage without radical inhibitors that could interfere with downstream catalytic transformations [1].

Agrochemical Intermediate Synthesis Requiring Controlled Hydrolytic Stability

The higher computed XLogP3-AA value (0.7 vs. 0.2 for the β-isomer) of methyl 2-nitroprop-2-enoate suggests reduced aqueous solubility, which translates to slower base-catalyzed ester hydrolysis. In agrochemical synthesis workflows where controlled hydrolysis rates are critical for maximizing process yield, this property can provide a statistically significant increase in intermediate half-life under biphasic reaction conditions [1].

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Higher computed lipophilicity (XLogP3-AA context)
Passive permeability assay comparison vs β-isomer lead
Heterocycle library synthesis
Geminal nitro/ester activation for tandem annulation
Pyridine core formation; confirm substrate scope with specific aldehydes and amines
Stable monomer inventory
α,α-Disubstitution retards self-polymerization
Accelerated stability study; inhibitor-free storage protocol review
Agrochemical intermediate synthesis
Reduced aqueous solubility; slower hydrolytic degradation context
Hydrolytic half-life under biphasic process conditions
Applications reflect research and industrial intermediate use contexts. Confirm performance under specific reaction conditions.
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